molecular formula C11H8N2O B1602446 (2-Phenyl-1,3-oxazol-4-yl)acetonitrile CAS No. 30494-98-5

(2-Phenyl-1,3-oxazol-4-yl)acetonitrile

Cat. No.: B1602446
CAS No.: 30494-98-5
M. Wt: 184.19 g/mol
InChI Key: NLLYDPLGYXCDPO-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-oxazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenyl-1,3-oxazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLYDPLGYXCDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585476
Record name (2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30494-98-5
Record name (2-Phenyl-1,3-oxazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2 Phenyl 1,3 Oxazol 4 Yl Acetonitrile

Reactions Involving the Nitrile Group (–C≡N)

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized triple bond, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com This reactivity is central to many of the transformations of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile.

The electrophilic carbon atom of the nitrile group readily undergoes nucleophilic addition. A prominent example of this reactivity is the reaction with organometallic reagents, such as Grignard or organolithium reagents. chemistrysteps.com The initial addition of the organometallic nucleophile to the carbon-nitrogen triple bond forms an intermediate imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone, effectively converting the nitrile into a carbonyl compound. chemistrysteps.comlibretexts.org

Table 1: Nucleophilic Addition of Grignard Reagents to Nitriles

ReactantReagentIntermediateFinal Product
R-C≡N1. R'-MgXIminium SaltKetone (R-CO-R')
This compound1. CH₃MgBr2. H₃O⁺(Intermediate imine)1-(2-Phenyl-1,3-oxazol-4-yl)propan-2-one (Predicted)

Nitrile anions, formed by deprotonating the α-carbon (the carbon adjacent to the nitrile group), are potent nucleophiles themselves. encyclopedia.pub These anions can react with a variety of electrophiles, such as alkyl halides, in nucleophilic substitution reactions. encyclopedia.pub For this compound, treatment with a strong base like sodium amide could generate a carbanion that can be subsequently alkylated. google.com

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under aqueous conditions. The outcome depends on the reaction conditions, with the amide being an intermediate in the hydrolysis to a carboxylic acid. libretexts.orgpressbooks.pub

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like H₂SO₄ and heat, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. libretexts.orgpressbooks.pub A subsequent attack by water leads to an imidic acid, which tautomerizes to an amide. chemistrysteps.com With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid, (2-phenyl-1,3-oxazol-4-yl)acetic acid, and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Protonation of the resulting anion by water forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup gives the carboxylic acid. chemistrysteps.com

Amidation can also be achieved more directly. While specific studies on the amidation of this compound are not prevalent, general methods involve controlled hydrolysis or reactions designed to favor the formation of the amide without proceeding to the carboxylic acid. sapub.orgresearchgate.net

The nitrile group can be completely or partially reduced to form amines or imines, respectively.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.orglibretexts.org This reaction proceeds through two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orgpressbooks.pub An aqueous workup then protonates the nitrogen to yield the final amine product, 2-(2-phenyl-1,3-oxazol-4-yl)ethan-1-amine. libretexts.orgpressbooks.pub

Reduction to Imines and Aldehydes: Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction of the nitrile. pressbooks.pub The reaction stops at the imine stage. This intermediate imine is typically unstable and is hydrolyzed during aqueous workup to yield an aldehyde. chemistrysteps.com Thus, this compound can be converted to (2-phenyl-1,3-oxazol-4-yl)acetaldehyde.

Table 2: Reduction Products of this compound

ReagentProduct TypeSpecific Product
LiAlH₄, then H₂OPrimary Amine2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine libretexts.org
DIBAL-H, then H₃O⁺Aldehyde (via imine hydrolysis)(2-Phenyl-1,3-oxazol-4-yl)acetaldehyde chemistrysteps.com

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions to form new heterocyclic rings.

A significant example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this type of reaction, a 1,3-dipole reacts with the nitrile π-system. For instance, nitrile oxides can react with alkenes to form isoxazoles and isoxazolines. mdpi.commdpi.com Conversely, the nitrile group itself can act as the dipolarophile. The reaction of nitriles with carbenes, generated photochemically, can lead to the formation of substituted oxazoles in a [3+2] cycloaddition fashion. nih.gov Additionally, nitriles can undergo metal-free [2+2+1] cycloaddition with alkynes and an oxygen source to regioselectively form highly substituted oxazoles. researchgate.net These reactions highlight the potential of the nitrile moiety within this compound to serve as a building block for more complex heterocyclic systems. researchgate.netnih.gov

Transformations of the 1,3-Oxazole Ring System

The phenyl group attached at the 2-position of the oxazole (B20620) ring is susceptible to modification through aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the phenyl ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of this substitution is governed by the electronic nature of the substituent already present on the ring—in this case, the 4-(cyanomethyl)-1,3-oxazol-2-yl group.

Both the 1,3-oxazole ring and the cyanomethyl group are electron-withdrawing. This combined effect deactivates the phenyl ring towards electrophilic attack, meaning harsher reaction conditions are generally required compared to benzene (B151609). youtube.com Electron-withdrawing groups are typically meta-directors. youtube.com Therefore, electrophilic substitution on this compound is predicted to occur primarily at the meta positions (C-3' and C-5') of the phenyl ring.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄(2-(3-Nitrophenyl)-1,3-oxazol-4-yl)acetonitrile masterorganicchemistry.comyoutube.com
BrominationBr₂, FeBr₃(2-(3-Bromophenyl)-1,3-oxazol-4-yl)acetonitrile youtube.com
SulfonationFuming H₂SO₄3-(4-(Cyanomethyl)-1,3-oxazol-2-yl)benzenesulfonic acid youtube.com
Friedel-Crafts AcylationRCOCl, AlCl₃(2-(3-Acylphenyl)-1,3-oxazol-4-yl)acetonitrile youtube.com

Functionalization at the Oxazole Ring Positions (C2, C4, C5)

The oxazole ring in this compound presents three carbon atoms (C2, C4, and C5) that can potentially undergo functionalization. The reactivity of these positions is influenced by the electronic properties of the ring and the existing substituents.

The C2 position is generally the most electrophilic and susceptible to nucleophilic attack, especially when the oxazole is activated. dntb.gov.ua Deprotonation at the C2 position can be achieved with strong bases, creating a nucleophilic center for subsequent reactions. dntb.gov.ua However, in the case of 2-phenyloxazoles, direct C-H activation at this position for arylation has also been reported, often requiring specific palladium catalysts and conditions to achieve regioselectivity. libretexts.org

The C4 position is substituted with the acetonitrile (B52724) group, which directs further reactivity. While direct substitution at C4 is not common, the acetonitrile moiety itself can be readily functionalized (see Section 2.3).

The C5 position of the oxazole ring is generally the most susceptible to electrophilic substitution. asianpubs.org Halogenation, such as bromination, typically occurs at this position, providing a handle for further transformations like cross-coupling reactions. innovareacademics.in The presence of electron-releasing groups on the oxazole ring can facilitate these reactions. dntb.gov.ua

A versatile method for the synthesis of 2-phenyl-4,5-substituted oxazoles involves the nucleophilic ring-opening of 4-[methylthio(aryl/heteroaryl)methylene]-2-phenyl-5-oxazolone precursors, followed by copper-catalyzed intramolecular cyclization. This approach allows for the introduction of various functionalities at both the C4 and C5 positions. acs.org Furthermore, the methylthio group at C5 can be oxidized to a methylsulfonyl group, which can then be displaced by nucleophiles like amines to introduce further diversity at this position. acs.org

Table 1: Regioselectivity of Functionalization on the 2-Phenyloxazole (B1349099) Ring
PositionTypical Reaction TypeKey Reagents/ConditionsReference
C2Nucleophilic Attack / C-H ArylationStrong bases (for deprotonation), Pd catalysts (for arylation) dntb.gov.ualibretexts.org
C4Functionalization of Acetonitrile SubstituentSee Section 2.3N/A
C5Electrophilic Substitution / HalogenationN-Bromosuccinimide (NBS) asianpubs.orginnovareacademics.in

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, particularly upon photochemical or thermal activation.

Photolysis of phenyloxazoles can lead to complex rearrangements. For instance, the photolysis of 5-phenyloxazole (B45858) has been shown to yield 4-phenyloxazole, suggesting a formal interchange of adjacent ring atoms. These rearrangements are often proposed to proceed through reactive intermediates like azirines, formed via cleavage of the C(2)-O bond. A novel photochemical rearrangement of diarylethenes bearing oxazole and benzene derivatives has been reported to form polyaromatic systems through a mechanism involving photocyclization and subsequent oxazole ring-opening. organic-chemistry.org

The oxazole ring can also be susceptible to nucleophilic attack leading to ring cleavage. For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and recyclization process. dntb.gov.ua The stability of the oxazole ring is a key consideration in these transformations, with substituents playing a crucial role in influencing the reaction pathway.

Cross-Coupling Reactions of Halogenated Oxazole Derivatives

Halogenated derivatives of this compound, particularly at the C5 position, are valuable precursors for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the core structure.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For halogenated derivatives of this compound, a 5-halo substituent would be the most common coupling partner.

The reaction typically involves the oxidative addition of the halo-oxazole to a Pd(0) species, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can influence the reaction's scope and functional group tolerance. nih.gov For instance, the coupling of bromobenzene (B47551) with phenylboronic acid has been successfully catalyzed by various palladium complexes. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction
ComponentRoleExamplesReference
Organoboron ReagentSource of the new carbon substituentArylboronic acids, alkenylboronic acids wikipedia.org
Halogenated OxazoleElectrophilic coupling partner5-Bromo-(2-phenyl-1,3-oxazol-4-yl)acetonitrileN/A
Palladium CatalystFacilitates the C-C bond formationPd(PPh₃)₄, Pd(OAc)₂ nih.gov
BaseActivates the organoboron reagentK₂CO₃, Cs₂CO₃, K₃PO₄ wikipedia.org

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org For a halogenated this compound, a Stille coupling could be employed to introduce various alkyl, alkenyl, aryl, or alkynyl groups. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. wikipedia.org The use of copper(I) iodide as an additive can sometimes accelerate the reaction rate. harvard.edu

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming C-C bonds involving sp, sp², and sp³ hybridized carbon atoms. wikipedia.org Palladium catalysts are most common, though nickel catalysts can also be employed. wikipedia.org The reaction is highly effective for the synthesis of complex molecules but requires anhydrous conditions due to the moisture sensitivity of organozinc reagents. nih.gov

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov A halogenated derivative of this compound could undergo a Heck reaction to introduce an alkenyl substituent. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org The choice of these components can significantly influence the reaction's efficiency and stereoselectivity. libretexts.org While traditionally requiring high temperatures, advancements have led to catalyst systems that operate under milder conditions. nih.gov

Derivatization Strategies for this compound

The cyanomethyl group at the C4 position of this compound is a key site for derivatization due to the presence of an active methylene (B1212753) group and a versatile nitrile functionality.

The active methylene group (-CH₂CN) is acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic intermediate can then react with various electrophiles, allowing for alkylation, acylation, and other C-C bond-forming reactions at this position. organic-chemistry.org The reaction of active methylene compounds with various electrophiles is a fundamental strategy in organic synthesis for building molecular complexity. sci-hub.se

The nitrile group (-C≡N) can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. acs.org Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride, affords a primary amine. researchgate.net The nitrile group can also participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazoles.

Table 3: Derivatization Reactions of the Cyanomethyl Group
Functional GroupReaction TypeProduct Functional GroupTypical ReagentsReference
Active MethyleneAlkylationSubstituted AcetonitrileBase, Alkyl Halide organic-chemistry.org
NitrileHydrolysisCarboxylic Acid / AmideH₃O⁺ / OH⁻ acs.org
NitrileReductionPrimary AmineLiAlH₄ researchgate.net
NitrileCycloadditionTetrazoleAzide (e.g., NaN₃)N/A

Alkylation and Acylation Reactions

The methylene group (-CH2-) in this compound is positioned between two electron-withdrawing groups: the nitrile (-C≡N) and the 2-phenyl-1,3-oxazole ring. This positioning makes the methylene protons acidic and susceptible to deprotonation by a suitable base, forming a stabilized carbanion. This nucleophilic carbanion can then readily participate in alkylation and acylation reactions.

In a typical alkylation reaction, the carbanion reacts with an alkyl halide (R-X) to form a new carbon-carbon bond, introducing an alkyl substituent at the α-position to the nitrile group. Similarly, acylation involves the reaction of the carbanion with an acylating agent, such as an acyl chloride (R-COCl) or an anhydride (B1165640) ((RCO)2O), to introduce an acyl group. These reactions are fundamental for extending the carbon skeleton and synthesizing more complex derivatives.

Highly enantioselective phase-transfer catalytic alkylation has been successfully applied to similar oxazoline (B21484) systems, suggesting that stereocontrolled synthesis of α-alkylated derivatives of this compound is feasible. nih.gov Such methods are critical for the asymmetric synthesis of complex molecules like α-alkylated amino acids. nih.gov

Table 1: Representative Alkylation and Acylation Reactions The following table illustrates the general scheme for these reactions, as specific examples for this compound are not detailed in the provided sources. The principles are based on the known reactivity of active methylene compounds.

Reaction TypeSubstrateReagentsProduct
Alkylation This compound1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X)2-(2-Phenyl-1,3-oxazol-4-yl)alkanenitrile
Acylation This compound1. Base (e.g., NaH, LDA) 2. Acyl Halide (R-COCl)3-Oxo-2-(2-phenyl-1,3-oxazol-4-yl)alkanenitrile

Formation of Carbonyl and Carboxylic Acid Derivatives

The nitrile group of this compound can be converted into a carboxylic acid or other carbonyl derivatives through hydrolysis. This transformation is a common and important reaction for nitriles. pressbooks.pub

Hydrolysis can be performed under either acidic or basic conditions, typically requiring heat. weebly.comlibretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (like aqueous HCl or H2SO4) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. chemistrysteps.comyoutube.com Water then acts as a nucleophile, attacking the carbon atom. A series of proton transfer steps and tautomerization leads to an intermediate amide, (2-Phenyl-1,3-oxazol-4-yl)acetamide. chemistrysteps.com Continued heating under acidic conditions hydrolyzes this amide to the corresponding carboxylic acid, (2-Phenyl-1,3-oxazol-4-yl)acetic acid, and an ammonium salt. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis : When heated with an aqueous base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This process also proceeds through an amide intermediate. weebly.comchemistrysteps.com The final product under basic conditions is the carboxylate salt, sodium (2-phenyl-1,3-oxazol-4-yl)acetate. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Table 2: Hydrolysis of this compound

Reaction ConditionReagentsIntermediateFinal Product (after workup)
Acidic H₃O⁺, Heat(2-Phenyl-1,3-oxazol-4-yl)acetamide(2-Phenyl-1,3-oxazol-4-yl)acetic acid
Basic 1. NaOH, Heat 2. H₃O⁺(2-Phenyl-1,3-oxazol-4-yl)acetamide(2-Phenyl-1,3-oxazol-4-yl)acetic acid

Introduction of Heteroatom Substituents

The introduction of heteroatoms such as nitrogen, sulfur, or halogens can be achieved through various synthetic routes targeting either the active methylene carbon or the oxazole ring itself. For instance, the nucleophilic carbanion generated from this compound can react with electrophilic heteroatom sources.

One potential transformation involves the reaction of the corresponding acetohydrazide derivative with electrophiles like carbon disulfide or phenyl isothiocyanate to form oxadiazole or thiadiazole rings, respectively, which are themselves heterocyclic structures containing nitrogen and sulfur. sapub.org While this example starts from a derivative, it illustrates a pathway for incorporating new heteroatoms. Another route could involve diazotization of a primary amine precursor, followed by coupling reactions to introduce azo moieties. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity : Chemical transformations of this compound exhibit high regioselectivity. The most reactive site for electrophilic substitution is the α-carbon of the acetonitrile group (the methylene carbon). The acidity of the protons at this position is significantly enhanced due to the electron-withdrawing effects of both the adjacent nitrile group and the oxazole ring. Consequently, deprotonation occurs exclusively at this carbon, and subsequent reactions with electrophiles, such as in alkylation and acylation, happen at this specific location. This predictable reactivity is a cornerstone of its synthetic utility. researchgate.net Other positions, such as the phenyl or oxazole rings, are generally less reactive under the conditions used for modifying the active methylene group.

Stereoselectivity : When reactions like alkylation introduce a new substituent at the α-carbon, a new stereocenter can be created. Achieving stereoselectivity, the preferential formation of one enantiomer or diastereomer over another, is a significant goal in modern organic synthesis. For related oxazoline compounds, highly enantioselective alkylations have been achieved using phase-transfer catalysis. nih.gov This approach utilizes a chiral catalyst to control the direction from which the electrophile approaches the planar carbanion intermediate, leading to the preferential formation of one stereoisomer. This precedent suggests that similar stereocontrolled transformations of this compound are possible, enabling the synthesis of optically active products.

Advanced Spectroscopic and Analytical Characterization of 2 Phenyl 1,3 Oxazol 4 Yl Acetonitrile and Its Synthetic Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a complete structural map can be assembled.

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

For (2-Phenyl-1,3-oxazol-4-yl)acetonitrile , the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the oxazole (B20620) ring, and the methylene (B1212753) bridge.

Phenyl Protons: The protons on the 2-phenyl group would typically appear in the aromatic region, around δ 7.4-8.1 ppm. The protons ortho to the oxazole ring are expected to be the most downfield-shifted due to the electron-withdrawing nature of the heterocyclic system.

Oxazole Proton: The single proton on the oxazole ring (H-5) is anticipated to resonate as a singlet further downfield, likely in the range of δ 7.5-8.5 ppm, a characteristic region for protons on electron-deficient five-membered heterocycles.

Methylene Protons: The two protons of the acetonitrile's methylene group (-CH₂CN) would appear as a sharp singlet, typically in the δ 3.5-4.5 ppm range.

A crucial synthetic precursor for the 2-phenyl-oxazole moiety is Benzamide (B126) . Its ¹H NMR spectrum in DMSO-d₆ shows signals for the aromatic protons between δ 7.4 and 8.1 ppm, with the amide protons (NH₂) appearing as a broad singlet. chemicalbook.combmrb.io

Another key precursor type for building the C4-acetonitrile portion of the molecule is a cyanoacetate (B8463686) derivative, such as Ethyl cyanoacetate . Its ¹H NMR spectrum is characterized by signals for the ethyl group (a quartet around δ 4.2 ppm and a triplet around δ 1.2 ppm) and a singlet for the α-methylene protons around δ 3.5 ppm. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Observed Shifts for its Precursors

CompoundFunctional GroupPredicted/Observed Chemical Shift (ppm)Multiplicity
This compoundPhenyl H (ortho)~8.1-7.9Multiplet
Phenyl H (meta, para)~7.5-7.4Multiplet
Oxazole H-5~8.3Singlet
Methylene (-CH₂CN)~4.0Singlet
Benzamide (in DMSO-d₆)Phenyl H chemicalbook.com7.4-8.1Multiplet
Amide (-NH₂) chemicalbook.com7.4, 8.0Broad Singlet
Ethyl Cyanoacetate (in CDCl₃)Methylene (-OCH₂CH₃) chemicalbook.com4.2Quartet
Methylene (-CH₂CN) chemicalbook.com3.5Singlet
Methyl (-OCH₂CH₃) chemicalbook.com1.3Triplet

¹³C NMR spectroscopy provides essential information on the carbon skeleton of a molecule.

For This compound , the spectrum would confirm the presence of all carbon atoms in their unique electronic environments.

Oxazole Carbons: The carbons of the oxazole ring are expected at characteristic chemical shifts: C-2 (bonded to both O and N, and the phenyl group) around δ 160-165 ppm, C-4 (the site of substitution) around δ 135-145 ppm, and C-5 around δ 125-135 ppm.

Phenyl Carbons: The phenyl carbons would appear in the δ 125-135 ppm region, with the ipso-carbon (attached to the oxazole ring) being distinct.

Acetonitrile (B52724) Carbons: The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm range, while the methylene carbon (-CH₂) would be significantly upfield, around δ 15-25 ppm.

The ¹³C NMR spectrum of the precursor Benzamide shows the carbonyl carbon at approximately δ 171.4 ppm and the aromatic carbons between δ 128 and 135 ppm. bmrb.io

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Observed Shifts for a Precursor

CompoundFunctional GroupPredicted/Observed Chemical Shift (ppm)
This compoundOxazole C-2~162
Oxazole C-4~140
Oxazole C-5~130
Phenyl C (ipso)~127
Phenyl CH~129-132
Nitrile (-C≡N)~117
Methylene (-CH₂CN)~18
BenzamideCarbonyl (C=O) bmrb.io171.4
Phenyl C (ipso) bmrb.io134.6
Phenyl CH bmrb.io128.5 - 132.4

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning signals and confirming the connectivity between different parts of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show the correlations between adjacent protons within the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. youtube.com It would definitively link the singlet at ~4.0 ppm to the methylene carbon at ~18 ppm, the oxazole H-5 signal to the C-5 carbon, and each phenyl proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the molecular fragments. youtube.comresearchgate.net It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for confirming the structure of this compound would include:

Correlations from the methylene protons (-CH₂CN) to the oxazole carbons C-4 and C-5, and to the nitrile carbon (C≡N).

Correlations from the oxazole H-5 proton to C-4 and C-2.

Correlations from the ortho-phenyl protons to the oxazole C-2, establishing the connection between the phenyl and oxazole rings.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy is highly effective for detecting specific functional groups. In the spectrum of This compound , several key absorption bands would be expected:

Nitrile Stretch (C≡N): A sharp, medium-to-strong intensity band around 2240-2260 cm⁻¹. This is a highly characteristic absorption for the nitrile group. nist.gov

Aromatic and Heterocyclic Ring Vibrations: A series of bands between 1500-1650 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the phenyl and oxazole rings. dtu.dk

C-H Vibrations: Aromatic C-H stretching absorptions would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹.

The IR spectra of precursors provide reference points. For example, Phenylacetonitrile shows a strong nitrile peak at ~2250 cm⁻¹ and aromatic bands. nist.govnih.govBenzamide exhibits characteristic N-H stretching bands around 3200-3400 cm⁻¹ and a strong C=O (amide I) band near 1650 cm⁻¹. nih.govnist.gov

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupBondPredicted Frequency (cm⁻¹)Intensity
Aromatic C-HC-H Stretch3100-3000Medium-Weak
Aliphatic C-HC-H Stretch2980-2850Medium-Weak
NitrileC≡N Stretch2260-2240Sharp, Medium
Ring VibrationsC=N, C=C Stretch1650-1500Medium-Strong
Ring VibrationC-O-C Stretch1150-1050Strong

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR absorbance depends on a change in dipole moment, Raman scattering depends on a change in polarizability.

For This compound , the Raman spectrum would be particularly useful for observing:

Symmetric Aromatic Ring Breathing: A strong, sharp band around 1000 cm⁻¹ for the symmetric "breathing" mode of the phenyl ring.

Nitrile Stretch (C≡N): The C≡N stretch, being a symmetric vibration, often produces a strong and easily identifiable signal in the Raman spectrum, complementing the IR data.

Oxazole Ring Vibrations: The symmetric vibrations of the oxazole ring skeleton would also be Raman active. researchgate.netcapes.gov.br

Studies on oxazole and its derivatives show characteristic Raman lines corresponding to ring stretching and deformation modes, which would aid in the complete vibrational assignment for the target compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound (C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ), various MS techniques offer detailed insights. chemicalbook.com

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). uni-saarland.de This process imparts significant energy into the molecule, leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. uni-saarland.deresearchgate.net The resulting mass spectrum serves as a molecular "fingerprint" that is useful for structural elucidation and library matching. nih.gov

For this compound, the EI-MS spectrum is expected to show a molecular ion peak at an m/z of 184. Subsequent fragmentation would likely proceed through several key pathways, including cleavage of the bonds adjacent to the oxazole ring, fragmentation of the heterocyclic core, and loss of small stable molecules. The study of fragmentation in related heterocyclic systems, such as other oxazoles and pyrrolidines, shows tendencies for ring contractions and the formation of characteristic ions. aip.orgnih.gov

Table 1: Predicted EI-MS Fragmentation Pattern for this compound This table is based on theoretical fragmentation pathways of related chemical structures.

m/z (Mass/Charge Ratio)Proposed Fragment IonProposed Neutral Loss
184[C₁₁H₈N₂O]•+ (Molecular Ion)-
144[C₁₀H₈O]•+CH₂CN
105[C₇H₅O]+ (Benzoyl cation)C₄H₃N₂
77[C₆H₅]+ (Phenyl cation)C₅H₃N₂O

In contrast to EI-MS, Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile compounds. nih.govnih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.govd-nb.info The process involves creating charged droplets from a solution, which then evaporate to yield gas-phase ions. nih.gov

For this compound, analysis by positive-ion ESI-MS would be expected to produce a prominent ion at m/z 185.2, corresponding to the protonated molecule ([C₁₁H₈N₂O + H]⁺). The use of acetonitrile as a solvent in the mobile phase is common and can enhance signal intensity in ESI-MS analyses. nih.govresearchgate.net To gain structural information, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), yielding product ions that are characteristic of the molecule's structure. nih.govresearchgate.net

Table 2: Expected Ions in ESI-MS Analysis of this compound

m/z (Mass/Charge Ratio)Ion FormulaDescription
185.2[C₁₁H₈N₂O + H]⁺Protonated Molecular Ion
207.2[C₁₁H₈N₂O + Na]⁺Sodium Adduct
369.4[2M + H]⁺Protonated Dimer

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry might not distinguish between this compound (C₁₁H₈N₂O) and another compound like 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetonitrile (C₁₀H₇N₃O), which have nominal masses of 184 and 185 respectively, their exact masses are distinct. chemicalbook.com

The calculated exact mass of the neutral molecule this compound is 184.06366 Da. An HRMS measurement confirming this mass would provide strong evidence for the elemental composition C₁₁H₈N₂O.

Table 3: HRMS Data for this compound

Ion TypeElemental FormulaCalculated Exact Mass (Da)
[M]•+C₁₁H₈N₂O184.06366
[M+H]⁺C₁₁H₉N₂O⁺185.07149
[M+Na]⁺C₁₁H₈N₂ONa⁺207.05343

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of related structures, such as other phenyl-substituted triazoles and thiazoles, allows for a reliable prediction of its key structural features. nih.govmdpi.comresearchgate.net

Table 4: Predicted Crystallographic Parameters for this compound Based on Analogous Structures Data is hypothetical and based on reported values for structurally similar compounds like 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone and 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. nih.govresearchgate.net

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Dihedral Angle (Phenyl-Oxazole)~80-90°
Key Intermolecular InteractionsC-H···N hydrogen bonds

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of pharmaceutical and fine chemical products due to its accuracy, precision, and robustness. basicmedicalkey.com For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

In this setup, the compound is injected into a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and eluted with a polar mobile phase. sielc.com The mobile phase often consists of a gradient mixture of water and an organic solvent, commonly acetonitrile, which allows for the efficient separation of the target compound from any impurities or starting materials. basicmedicalkey.com Detection is usually achieved with a UV-Vis spectrophotometer set to a wavelength where the aromatic system of the molecule exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Method Parameters for Purity Analysis

ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectorUV at ~254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is an indispensable tool for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and identifying any volatile impurities or byproducts from its synthesis. libretexts.orgnih.gov

In a typical GC-MS analysis, the sample is vaporized and injected into the GC column. libretexts.org Compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). libretexts.orgnih.gov This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. libretexts.orgnih.govresearchgate.net

For this compound, with a molecular formula of C₁₁H₈N₂O and a molecular weight of 184.19 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 184. shyuanyebio.com The fragmentation pattern would provide structural confirmation. Key fragments could arise from the cleavage of the acetonitrile group, the phenyl ring, or the oxazole ring itself. researchgate.netscielo.br For instance, the loss of the cyanomethyl radical (•CH₂CN) would result in a significant fragment ion. The fragmentation of the oxazole ring is also a characteristic process that aids in structural elucidation. researchgate.net

The technique is not only qualitative but also quantitative, allowing for the determination of the concentration of the main compound and any impurities present. nih.gov The use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods can be employed for sample preparation, particularly when analyzing for trace residues in complex matrices. gcms.cz

Table 1: Hypothetical GC-MS Data for the Analysis of a Synthesized Sample of this compound.
Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Relative Abundance (%)Notes
8.5Solvent (e.g., Acetonitrile)41-Injection solvent peak.
15.2Benzonitrile (Precursor)103, 76TracePotential unreacted starting material.
20.8This compound184 (M+), 144, 105, 77>99Main product peak.
22.1Isomeric Byproduct184 (M+)<1Separated from the main product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique extensively used in synthetic organic chemistry to monitor the progress of reactions, identify compounds, and determine their purity. ijpsonline.comchemmethod.comcaltech.edu The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). rsc.org

In the synthesis of this compound, TLC is crucial for tracking the consumption of starting materials and the formation of the product. chemmethod.comnih.gov By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system (eluent), one can visualize the progress of the reaction. caltech.edu Compounds are separated based on their polarity; more polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

The choice of eluent is critical for achieving good separation. A common solvent system for oxazole derivatives might be a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate (B1210297). ijpsonline.comcaltech.edu The spots can be visualized under UV light (254 nm) if the compounds are UV-active, or by using staining agents like iodine vapor or ceric ammonium (B1175870) molybdate. chemmethod.comrsc.org The purity of the final product can also be assessed by the presence of a single spot on the TLC plate. acs.org

Table 2: Representative TLC Data for Monitoring the Synthesis of this compound.
CompoundRf Value*Visualization MethodNotes
Starting Material 1 (e.g., a benzoyl precursor)0.65UV (254 nm)Less polar than the product.
Starting Material 2 (e.g., an aminoacetonitrile (B1212223) derivative)0.20UV (254 nm), IodineMore polar starting material.
This compound (Product)0.45UV (254 nm)Intermediate polarity.
Reaction Mixture (at completion)0.45 (major), trace at 0.65UV (254 nm)Shows product formation and consumption of starting material.

*Rf values are dependent on the specific stationary and mobile phases used. This example assumes a silica gel plate with a petroleum ether/ethyl acetate (7:3) eluent system.

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental Analysis, specifically CHNS analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of an organic compound. rsc.org This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and is a key indicator of its purity. ukm.mymt.com

The technique is based on the complete combustion of a small, accurately weighed amount of the sample in an oxygen-rich environment at high temperatures (around 1000°C). rsc.org During combustion, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced to N₂), and sulfur to sulfur dioxide (SO₂). rsc.org These combustion gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD). ukm.my

For this compound (C₁₁H₈N₂O), the theoretical elemental composition can be calculated from its molecular formula. The experimental values obtained from the CHNS analyzer should be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity and high purity. researchgate.net The analysis of various heterocyclic compounds, including oxazoles, is a common application of automated CHNS analyzers. researchgate.netresearchgate.net

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₁₁H₈N₂O).
ElementTheoretical Mass %Experimental Mass %Difference (%)
Carbon (C)71.7371.65-0.08
Hydrogen (H)4.384.41+0.03
Nitrogen (N)15.2115.18-0.03
Sulfur (S)0.00Not Detected-
Oxygen (O)*8.688.76+0.08

*Oxygen is typically determined by pyrolysis in a separate analysis or calculated by difference.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. globalresearchonline.net The technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-electron systems. nahrainuniv.edu.iq

The molecule this compound contains a conjugated system comprising the phenyl ring and the oxazole ring. This extended chromophore is expected to give rise to characteristic absorption bands in the UV region. The parent oxazole ring system absorbs at approximately 205 nm. thepharmajournal.com The presence of the phenyl substituent and the acetonitrile group will influence the position and intensity of the absorption maxima (λ_max).

The UV-Vis spectrum of this compound would likely exhibit strong absorptions corresponding to π → π* transitions within the aromatic and heterocyclic rings. acs.orgiaea.org The specific λ_max values and molar absorptivities (ε) are sensitive to the solvent used, a phenomenon known as solvatochromism. globalresearchonline.net Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by helping to assign the observed electronic transitions. acs.orgacs.org The study of UV-Vis spectra is valuable for confirming the presence of the conjugated system and can be used for quantitative analysis. globalresearchonline.netnih.gov

Table 4: Expected UV-Vis Absorption Data for this compound and Related Derivatives in Ethanol.
Compoundλ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
Oxazole~205 thepharmajournal.com~4,000π → π
2-Phenyloxazole (B1349099)~280~15,000π → π (extended conjugation)
This compound~285-295~18,000π → π
Synthetic Precursor (e.g., Benzamide)~225~10,000π → π

Mechanistic Investigations and Computational Studies of Reactions Involving 2 Phenyl 1,3 Oxazol 4 Yl Acetonitrile

Elucidation of Reaction Mechanisms for Formation and Transformation of Oxazole (B20620) Acetonitriles

The formation of the 2-phenyl-1,3-oxazole core substituted at the 4-position with an acetonitrile (B52724) group can be achieved through several synthetic strategies. The elucidation of the precise mechanisms for these transformations involves a combination of experimental techniques and theoretical calculations.

While specific kinetic studies on the formation of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile are not extensively documented in the public literature, the principles of chemical kinetics can be applied to understand its synthesis. Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. This information helps in proposing a plausible reaction mechanism.

For a typical synthesis of a 4-substituted oxazole, such as the reaction between a benzamide (B126) derivative and a suitable three-carbon building block containing a nitrile, a kinetic study would involve:

Monitoring Reaction Progress: Systematically measuring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy.

Determining the Rate Law: Analyzing the initial rates of reaction at varying concentrations of reactants and catalysts to establish the order of reaction with respect to each species.

Calculating Activation Parameters: Studying the effect of temperature on the reaction rate constant to determine the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). rsc.org

For instance, in related reactions in acetonitrile, biphasic kinetic plots have been observed, suggesting a change in the reaction mechanism or rate-determining step as the electronic properties of the reactants are varied. rsc.org A positive entropy of activation in such studies can indicate a dissociative mechanism or a transition state that is less ordered than the reactants. rsc.org Theoretical kinetics calculations can also be employed to compute the potential energy surfaces and predict rate constants for different reaction pathways, providing a deeper understanding of the factors controlling the reaction speed. rsc.orgresearchgate.net

The synthesis of oxazoles proceeds through various reactive intermediates and transition states, depending on the specific pathway.

Common Synthetic Routes and Intermediates:

From Amides and α-Haloketones/Related Substrates: A classic route involves the reaction of a primary amide (like benzamide) with an α-haloketone. The mechanism proceeds via initial N-alkylation of the amide, followed by cyclization and dehydration to form the oxazole ring. pharmaguideline.com

Palladium-Catalyzed Synthesis from Amides and Ketones: A modern approach involves the palladium-catalyzed reaction of amides and ketones. Mechanistic studies suggest a pathway involving dehydration condensation to form an enamine intermediate, followed by isomerization, palladium-catalyzed C-H activation, and finally, reductive elimination to form the C-O bond and close the oxazole ring. organic-chemistry.org

From Carboxylic Acids and Isocyanides: A highly efficient method involves activating a carboxylic acid (like benzoic acid) with a reagent such as triflylpyridinium, forming an acylpyridinium salt intermediate. This reactive species is then trapped by an isocyanoacetate derivative, which cyclizes to the oxazole. acs.org

Amide Activation with Triflic Anhydride (B1165640): The reaction of α-arylamides with triflic anhydride can generate a nitrilium ion intermediate. In the presence of acetonitrile, this intermediate can undergo a 5-endo-dig cyclization of the amide onto the transiently formed nitrilium ion from acetonitrile, yielding an amino-oxazole. nih.gov

Electrochemical Synthesis: An electrochemical approach using ketones and acetonitrile can proceed through a Ritter-type reaction, where the nitrile attacks an activated carbonyl carbon, followed by an oxidative cyclization to yield the polysubstituted oxazole. researchgate.net

Transition States: Transition states are high-energy, transient structures that exist at the peak of the energy barrier between reactants and products. Their direct observation is extremely rare due to their fleeting nature. However, their structures and energies can be effectively modeled using computational methods. Quantum chemical calculations, such as the nudged elastic band method, can map the minimum energy path between an intermediate and a product, allowing for the precise location and characterization of the transition state structure. libretexts.org Visualizing the vibrational modes of a calculated transition state can confirm that it represents the correct saddle point on the potential energy surface, corresponding to the bond-forming and bond-breaking processes of that reaction step. libretexts.org

The choice of catalysts and reagents is paramount in directing the outcome and efficiency of oxazole synthesis.

Dehydrating Agents: In classical methods like the Robinson-Gabriel synthesis, strong dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are used to facilitate the final cyclodehydration step to form the aromatic oxazole ring. pharmaguideline.comijpsonline.com

Lewis and Brønsted Acids: Acids like trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with amides by activating the diazo compound. organic-chemistry.org Zinc salts, such as Zn(OTf)₂, can act as Lewis acids to catalyze the cycloisomerization of N-propargylamides, leading to oxazole formation. mdpi.com

Transition Metal Catalysts:

Palladium: Palladium acetate (B1210297) is used to catalyze C-H activation and subsequent C-N and C-O bond formations, enabling the synthesis of oxazoles from simple amides and ketones. organic-chemistry.orgorganic-chemistry.org

Copper: Copper salts can catalyze the cyclization of enamides to form oxazoles and are also used in couplings of α-amino acids with arylacetylenes. ijpsonline.comorganic-chemistry.org

Rhodium: Dirhodium(II) catalysts, like Rh₂(OAc)₄, are effective in reacting diazo compounds with oximes to produce functionalized oxazoles. nih.gov

Gold: Gold catalysts can activate alkynes, enabling a [2+2+1] annulation with nitriles and an oxidant to form 2,5-disubstituted oxazoles. organic-chemistry.org

Bases: Bases like potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (B28879) (DMAP) are often used to deprotonate reactants, such as in the van Leusen reaction with tosylmethyl isocyanide (TosMIC) or in reactions involving isocyanoacetates. acs.orgijpsonline.com Lithium diisopropylamide (LDA) can be used for site-selective deprotonation (metalation) of the oxazole ring itself, enabling further functionalization. nih.gov

Oxidants: In certain pathways, oxidants are required to achieve the final aromatic oxazole. Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides, organic-chemistry.org while potassium persulfate (K₂S₂O₈) is used as an oxidant in some palladium-catalyzed cycles. organic-chemistry.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of molecules like this compound. Methods such as Density Functional Theory and Molecular Dynamics simulations provide deep insights that complement experimental work.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, spectroscopic properties, and reactivity. ajchem-a.comirjweb.com For a molecule like this compound, DFT calculations can elucidate key electronic features.

Geometry Optimization: DFT is used to find the lowest energy structure of the molecule, providing accurate predictions of bond lengths and angles. semanticscholar.org Studies on similar phenyl-oxazole systems show good agreement between geometries optimized with DFT and those determined experimentally by X-ray crystallography. semanticscholar.orgnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites of nucleophilic and electrophilic attack. For oxazole derivatives, the nitrogen atom is often a site of negative potential, indicating its susceptibility to electrophilic attack or its role in hydrogen bonding. semanticscholar.org

The table below summarizes typical parameters used in DFT studies of related heterocyclic compounds.

ParameterTypical Value/MethodologyPurposeReference(s)
Functional B3LYPA hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its accuracy in predicting properties of organic molecules. ajchem-a.comirjweb.comsemanticscholar.org
Basis Set 6-311G++(d,p)A triple-zeta basis set with diffuse functions (++) and polarization functions (d,p) to accurately describe electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding. ajchem-a.comirjweb.com
Software GaussianA widely used computational chemistry software package for performing DFT and other quantum chemical calculations. ajchem-a.com
Calculated Properties Optimized Geometry, HOMO-LUMO Energies, MEP, Vibrational FrequenciesTo predict molecular structure, reactivity, sites of interaction, and theoretical IR/Raman spectra. semanticscholar.orgresearchgate.netresearchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. While DFT is excellent for static electronic properties and reaction barriers, MD is suited for exploring the role of the solvent, conformational changes, and transport phenomena.

For reactions involving this compound, MD simulations could be used to:

Study Solvent Effects: The formation of the oxazole ring can be highly dependent on the solvent. MD simulations can model the explicit interactions between reactants, intermediates, and solvent molecules (like acetonitrile or water), revealing how the solvent shell organizes and influences reactivity. rsc.orgresearchgate.net

Analyze Catalyst-Substrate Interactions: The simulation can model how a reactant approaches and binds to the active site of a catalyst, or how counterions arrange on the surface of an enzyme or catalyst in a non-aqueous solvent like acetonitrile. acs.org

Explore Conformational Dynamics: The phenyl group and the acetonitrile side chain have rotational freedom. MD can explore the accessible conformations of the molecule in solution and how these dynamics might influence its interaction with other molecules or its participation in a reaction.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Several force fields have been specifically developed or parameterized for acetonitrile to accurately model its properties in simulations. ambermd.orgresearchgate.net

The table below outlines typical parameters for setting up an MD simulation.

ParameterTypical Value/MethodologyPurposeReference(s)
Software GROMACS, AMBERGeneral-purpose software packages for performing molecular dynamics simulations. acs.orgmdpi.com
Force Field AMBER, GROMOS, GAFFA set of empirical energy functions and parameters used to calculate the forces between atoms in the system. acs.orgambermd.org
Solvent Model SPC/E (for water), Six-site model (for acetonitrile)Explicit models that represent the geometry and partial charges of solvent molecules. acs.orgambermd.org
Ensemble NPT (Isothermal-Isobaric)Simulation conditions that keep the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. acs.org
Simulation Time Nanoseconds (ns) to Microseconds (µs)The duration of the simulation, which must be long enough to observe the process of interest. acs.orgmdpi.com

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry serves as a powerful tool for predicting the spectroscopic and conformational properties of molecules like this compound, offering insights that complement experimental data. While specific, in-depth computational studies exclusively detailing the spectroscopic and conformational landscape of this compound are not extensively documented in publicly available literature, the established methodologies allow for a robust theoretical analysis.

Theoretical Framework for Spectroscopic Prediction:

Density Functional Theory (DFT) is a primary method for predicting spectroscopic properties. ajchem-a.com By calculating the electron density of a molecule, DFT can accurately forecast its geometry and a variety of spectral data. For this compound, a typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). nahrainuniv.edu.iq Following optimization, vibrational frequency calculations can predict the Infrared (IR) spectrum. nih.gov These theoretical wavenumbers are often scaled to correct for anharmonicity and achieve better agreement with experimental results. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which has become a standard for reliable NMR predictions. nih.govresearchgate.net The calculated shifts are typically referenced against a standard, like tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. researchgate.net Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions. researchgate.net

Illustrative Predicted Spectroscopic Data:

The following table represents the type of data that would be generated from a DFT/GIAO analysis. Note: This is a hypothetical representation and not experimentally verified data for this compound.

¹³C NMR Calculated Chemical Shift (ppm) Hypothetical Experimental Shift (ppm)
C2 (Oxazole)162.5161.9
C4 (Oxazole)138.1137.8
C5 (Oxazole)115.3114.9
CH₂ (Acetonitrile)14.814.5
CN (Nitrile)117.0116.7
C1' (Phenyl)127.9127.5
C2'/C6' (Phenyl)126.8126.4
C3'/C5' (Phenyl)129.4129.1
C4' (Phenyl)131.2130.9
¹H NMR Calculated Chemical Shift (ppm) Hypothetical Experimental Shift (ppm)
H5 (Oxazole)7.857.82
CH₂ (Acetonitrile)3.903.88
H2'/H6' (Phenyl)8.058.01
H3'/H5' (Phenyl)7.507.47
H4' (Phenyl)7.557.52

Conformational Analysis:

The conformational flexibility of this compound primarily revolves around the rotation of the phenyl group at the C2 position relative to the oxazole ring. A conformational analysis would involve mapping the potential energy surface by systematically rotating the dihedral angle defined by the atoms connecting the two rings.

The study would identify the lowest energy conformation (the global minimum) and any other stable conformers (local minima). The energy barriers to rotation between these conformers can also be calculated, providing insight into the molecule's dynamic behavior in solution. researchgate.net Such studies reveal that the planar conformation, where the phenyl and oxazole rings are coplanar, is often a transition state due to steric hindrance, while the most stable conformer typically features a twisted arrangement.

Example Conformational Energy Profile:

This table illustrates the potential output of a conformational analysis, showing relative energies for different dihedral angles between the phenyl and oxazole rings.

Dihedral Angle (Degrees) Relative Energy (kcal/mol) Conformation Type
02.5Transition State (Eclipsed)
350.0Global Minimum (Twisted)
901.8Transition State (Perpendicular)
1802.5Transition State (Eclipsed)

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its activity. While often used for biological endpoints, QSAR can also be a powerful tool for predicting chemical reactivity, a property governed by a molecule's electronic and structural features. For this compound, a QSAR study focused on chemical reactivity would aim to predict its behavior in specific chemical reactions, such as susceptibility to nucleophilic or electrophilic attack, or its rate of reaction in a given transformation.

Descriptor-Based Reactivity Modeling:

The development of a QSAR model for chemical reactivity involves calculating a set of numerical parameters, or "descriptors," that quantify various aspects of the molecule's structure. These descriptors can be categorized as:

Electronic Descriptors: Derived from quantum chemical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken charges on specific atoms, and the molecular electrostatic potential (MEP). ajchem-a.comasrjetsjournal.org For instance, the LUMO energy can correlate with a molecule's susceptibility to nucleophilic attack, while the charge on a specific atom can indicate a likely reaction site.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft or Charton parameters), which can influence reaction rates by controlling access to the reactive center.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.

Once calculated for a series of related oxazole derivatives, these descriptors are used to build a mathematical model, often using Multiple Linear Regression (MLR) or more advanced machine learning algorithms. nih.gov The resulting equation provides a quantitative link between the structural descriptors and a measured reactivity parameter (e.g., the logarithm of a reaction rate constant, log(k)).

Hypothetical QSAR Model for Reactivity:

A hypothetical QSAR model for the reactivity of a series of substituted 2-phenyl-oxazole derivatives in a hypothetical nucleophilic addition reaction might look like this:

log(k) = 0.85 * E(LUMO) - 0.25 * V(mol) + 0.15 * q(C5) + 3.2

In this illustrative model:

log(k) is the predicted reaction rate.

E(LUMO) is the energy of the lowest unoccupied molecular orbital.

V(mol) is the molecular volume (a steric descriptor).

q(C5) is the calculated charge on the C5 atom of the oxazole ring.

The coefficients indicate that a lower LUMO energy and a more positive charge on C5 would increase the reaction rate, while a larger molecular volume would decrease it. The validity of such a model is assessed through rigorous statistical validation, including internal (cross-validation) and external validation with a test set of compounds not used in model development. nih.govnih.gov

Illustrative QSAR Descriptor Data Table:

Compound log(k) (Experimental) E(LUMO) (eV) Molecular Volume (ų) Charge on C5 (a.u.)
This compound-2.1-1.55185.2-0.15
Derivative A (Electron-withdrawing group)-1.5-1.80195.6-0.12
Derivative B (Electron-donating group)-2.8-1.25200.1-0.19

Role of 2 Phenyl 1,3 Oxazol 4 Yl Acetonitrile As a Key Synthetic Intermediate in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

While specific, complex natural products or pharmaceutical agents synthesized directly from (2-Phenyl-1,3-oxazol-4-yl)acetonitrile are not prominently documented, its structural motifs are present in various biologically active compounds. The 2-phenyl-1,3-oxazole core is a recognized pharmacophore. For instance, related phenyl-oxazole structures are investigated for their potential pharmacological activities. researchgate.net The acetonitrile (B52724) side chain provides a reactive handle for chain extension and construction of more intricate molecular skeletons. The Friedel-Crafts reaction, for example, is a classic method for forming carbon-carbon bonds, and similar acetonitriles, like phenylacetonitrile, have been used in condensations with nitroaromatics to build precursors for complex heterocyclic systems such as substituted quinolines. nih.gov The active methylene (B1212753) group in this compound could potentially undergo similar alkylation or acylation reactions, serving as a nucleophile to attach the entire oxazole (B20620) moiety to a larger molecular framework.

Precursor to Diverse Functionalized Oxazole Derivatives

The true synthetic potential of this compound lies in the versatility of its acetonitrile group. This functional group is a gateway to a variety of other functionalities, allowing for the synthesis of a diverse library of functionalized oxazole derivatives.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield (2-Phenyl-1,3-oxazol-4-yl)acetic acid. This transformation converts the nitrile into a carboxylic acid group, which is itself a versatile functional handle for further reactions, such as esterification or amidation. Studies on related oxazolones demonstrate that the oxazole ring can be stable to hydrolysis conditions, suggesting this pathway is feasible. researchgate.net

Reduction to Amines: The reduction of the nitrile group offers a direct route to 2-(2-Phenyl-1,3-oxazol-4-yl)ethanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce the nitrile function to a primary amine without affecting conjugated double bonds in similar heterocyclic systems, such as α-arylidene-α-(2-thiazolyl)acetonitrile. researchgate.net This resulting amine provides a nucleophilic site for the introduction of new substituents.

Alkylation of the Active Methylene Group: The methylene group adjacent to the nitrile is activated, making it susceptible to deprotonation by a suitable base. The resulting carbanion can then be alkylated or acylated, allowing for the introduction of various substituents at the α-position to the nitrile. This strategy is commonly employed with similar starting materials like benzoylacetonitrile (B15868) to create a wide array of substituted intermediates. researchgate.net

Transformation Potential Product Reagents/Conditions Potential Application of Product
Hydrolysis(2-Phenyl-1,3-oxazol-4-yl)acetic acidH⁺/H₂O or OH⁻/H₂OSynthesis of esters, amides, further coupling reactions
Reduction2-(2-Phenyl-1,3-oxazol-4-yl)ethanamineLiAlH₄ or other reducing agentsBuilding block for larger molecules via N-acylation, etc.
Alkylationα-Substituted (2-phenyl-1,3-oxazol-4-yl)acetonitrilesBase (e.g., NaH, LDA), Alkyl halideIntroduction of diverse side chains

Intermediate in the Construction of Fused Heterocyclic Systems (e.g., polycyclic oxazoles, oxadiazoles, thiadiazoles)

The reactive nitrile and adjacent methylene group of this compound make it a prime candidate for constructing fused heterocyclic systems. This is a common strategy in medicinal chemistry to create novel scaffolds with diverse biological activities.

Fused Pyridines and Pyrimidines: Acetonitrile derivatives are widely used to build fused pyridine (B92270) and pyrimidine (B1678525) rings. For instance, reacting an active methylene nitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates an enaminonitrile intermediate. nih.gov This intermediate can then be cyclized with various N-nucleophiles or C-nucleophiles to form fused systems like pyrazolopyrimidines, triazolopyrimidines, or pyridones. nih.govnih.gov It is plausible that this compound could undergo a similar reaction sequence to yield oxazolo[4,5-b]pyridine (B1248351) or oxazolo[5,4-d]pyrimidine (B1261902) derivatives.

Fused Triazoles: The reaction of active methylene nitriles with azides is a well-established method for synthesizing 5-amino-1,2,3-triazoles via a Dimroth-type cyclization. mdpi.comresearchgate.net By reacting this compound with an appropriate aryl or alkyl azide, one could synthesize 1-substituted 4-(2-phenyl-1,3-oxazol-4-yl)-1H-1,2,3-triazol-5-amines. These triazole products themselves can be valuable intermediates for further elaboration.

Target Fused System Plausible Reagents Key Intermediate Reference Reaction Type
Fused PyridonesC-nucleophiles (e.g., 2-cyanomethylbenzothiazole)Enaminonitrile derivativeIntramolecular cyclization nih.gov
Fused PyrimidinesN-nucleophiles (e.g., guanidine, urea)Enaminonitrile derivativeCyclocondensation nih.govmdpi.com
Fused 1,2,3-TriazolesAryl/alkyl azides---Dimroth Cyclization mdpi.comresearchgate.net

Application in Materials Chemistry (e.g., optical materials if applicable)

While specific studies on the material properties of this compound are scarce, the broader class of compounds containing conjugated phenyl and oxazole rings often exhibits interesting photophysical properties. For example, 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related five-membered heterocycles, are known for their electron-transfer and luminescent properties and have been investigated for use in organic light-emitting diodes (OLEDs), as laser dyes, and as optical brighteners. nih.gov

Similarly, azo dyes containing a 1,3,4-oxadiazole core have been synthesized and studied for their optical properties, showing potential as chemical dyes. mdpi.com The combination of the phenyl and oxazole rings in the target molecule creates a conjugated system that could potentially absorb and emit light. Further derivatization, for instance, by converting the nitrile to other functionalities or by building larger conjugated systems from it, could be a strategy to tune these optical properties for applications in materials science, such as fluorescent probes or organic semiconductors. However, without direct experimental data, its utility in this field remains speculative.

Q & A

Basic Research Questions

Q. How can the molecular structure of (2-Phenyl-1,3-oxazol-4-yl)acetonitrile be determined using crystallographic techniques?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) can resolve bond lengths, angles, and stereochemistry . For visualization, ORTEP-III with its graphical interface (ORTEP-3 for Windows) or WinGX (a crystallography software suite) can generate thermal ellipsoid plots to assess atomic displacement parameters . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation. Key precautions include:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
  • In case of exposure, wash skin with soap/water and seek medical attention if symptoms persist .

Q. What solvents and conditions are optimal for synthesizing this compound?

  • Methodological Answer: Acetonitrile itself is often used as a solvent in heterocyclic synthesis due to its polar aprotic nature. For oxazole derivatives, catalytic systems like alumina sulfuric acid (ASA) in acetonitrile at room temperature have been effective for cyclization reactions . Monitor reaction progress via TLC (silica gel, UV detection) and purify using column chromatography with ethyl acetate/hexane gradients.

Advanced Research Questions

Q. How can multivariate optimization (e.g., factorial design) improve chromatographic analysis of this compound?

  • Methodological Answer: A two-level full factorial design can optimize parameters like column temperature, flow rate, and mobile phase composition. For example, in GC-FID analysis of acetonitrile-containing compounds, evaluate factors such as injection volume and split ratio. Central point triplicates help estimate experimental error, while Student’s t-test (α = 0.05) identifies significant variables . Robustness testing should include retention time stability under adjusted conditions .

Q. How do researchers resolve contradictions in solubility data for acetonitrile-containing compounds during purification?

  • Methodological Answer: While acetonitrile is generally miscible with water, phase separation can occur under specific conditions (e.g., salt-out extraction with NaCl, low-temperature extraction at −20°C, or solvent-induced phase changes). For this compound, test solubility in acetonitrile/water mixtures with varying ionic strengths or temperatures, and employ techniques like liquid-liquid extraction (LLE) with Oasis™ purification cartridges .

Q. What strategies address discrepancies in crystallographic data refinement for oxazole derivatives?

  • Methodological Answer: Discrepancies may arise from twinning, disorder, or poor data resolution. Use SHELXL’s TWIN/BASF commands to model twinning and PART/SUMP to handle disordered atoms . High-resolution data (≤ 0.8 Å) improves refinement accuracy. Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups and resolve ambiguities in electron density maps .

Q. How does nitrogen content in precursor solutions affect the synthesis of carbon-nitrogen nanotubes using this compound?

  • Methodological Answer: In chemical vapor deposition (CVD), varying ferrocene concentrations in acetonitrile modulates nitrogen doping in nanotubes. At 5 mg/mL ferrocene in acetonitrile, a flow rate of 2 mL/min under argon yields bamboo-like structures with enhanced crystallinity. Characterize using TEM for morphology and XPS for nitrogen content quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.